molecular formula C6H7NO2S B3038841 3-Aminothien-2-yl acetate CAS No. 914636-78-5

3-Aminothien-2-yl acetate

Cat. No.: B3038841
CAS No.: 914636-78-5
M. Wt: 157.19 g/mol
InChI Key: DJPPDIYWNKBXMN-UHFFFAOYSA-N
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Description

3-Aminothien-2-yl acetate is a chemical compound belonging to the thienyl acetate family. It has garnered significant attention in various fields, including medical, environmental, and industrial research. The compound’s molecular formula is C₆H₇NO₂S, and it has a molecular weight of 157.19 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminothien-2-yl acetate typically involves the reaction of 3-aminothiophene with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the production process. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions: 3-Aminothien-2-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The amino group in this compound can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thienyl acetates.

Scientific Research Applications

3-Aminothien-2-yl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 3-Aminothien-2-yl acetate exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activities. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Thiophene-2-carboxylic acid: Another thienyl derivative with similar structural features.

    2-Aminothiophene: A related compound with an amino group attached to the thiophene ring.

    Thienyl acetic acid: A compound with a similar acetate functional group attached to the thiophene ring.

Uniqueness: 3-Aminothien-2-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its amino and acetate groups allow for diverse chemical modifications and interactions, making it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

(3-aminothiophen-2-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-4(8)9-6-5(7)2-3-10-6/h2-3H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPPDIYWNKBXMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=CS1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001292905
Record name Thiophene-2-ol, 3-amino-, 2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001292905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914636-78-5
Record name Thiophene-2-ol, 3-amino-, 2-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914636-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiophene-2-ol, 3-amino-, 2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001292905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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